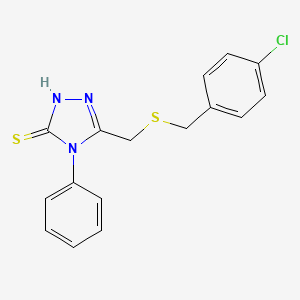
5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorobenzyl group, a phenyl group, and a thiol group attached to the triazole ring
Mechanism of Action
Target of Action
A structurally similar compound, “5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4h-1,2,4-triazole”, has been identified as a potential inhibitor of11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . 11β-HSD1 is an enzyme that plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone involved in metabolic processes and the immune response.
Mode of Action
Based on its structural similarity to the aforementioned 11β-hsd1 inhibitor, it can be hypothesized that it may interact with the active site of the enzyme, thereby inhibiting its function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and phenylhydrazine.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving phenylhydrazine and carbon disulfide, followed by the addition of hydrazine hydrate.
Thiol Group Introduction: The thiol group is introduced by reacting the intermediate with thiourea under acidic conditions.
Final Compound Formation: The final step involves the reaction of the intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or the chlorobenzyl group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives or dechlorinated products.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring enzyme inhibition and protein binding due to its reactive thiol group.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar in structure but with a thiadiazole ring instead of a triazole ring.
4-Phenyl-1,2,4-triazole-3-thiol: Lacks the chlorobenzyl group but shares the triazole-thiol core structure.
4-(4-Chlorobenzyl)-1,2,4-triazole-3-thiol: Similar but without the phenyl group.
Uniqueness
5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its chlorobenzyl, phenyl, and thiol groups attached to the triazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S2/c17-13-8-6-12(7-9-13)10-22-11-15-18-19-16(21)20(15)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZMJLMYELCLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CSCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-butyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2501252.png)
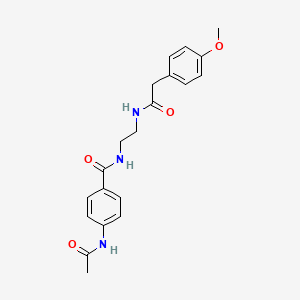
![4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2501254.png)
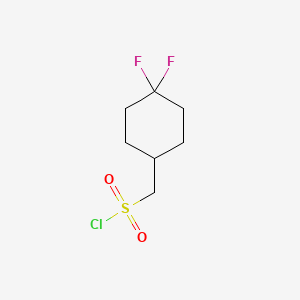
![2-(4-benzoylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501256.png)
![5-Chloro-2-[(1-cyclohexanecarbonylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2501257.png)
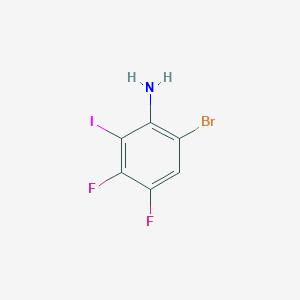
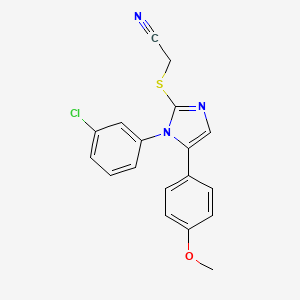
![2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2501264.png)
![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)
![4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2501269.png)
![6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2501270.png)

![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)
